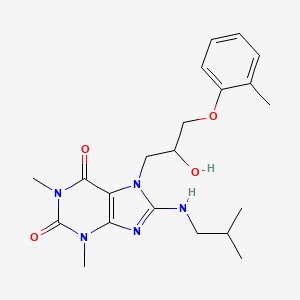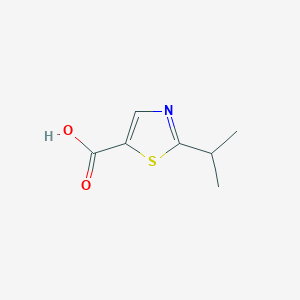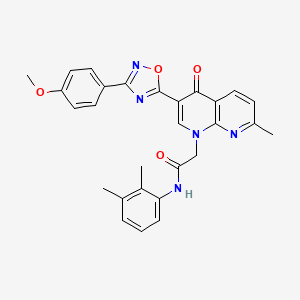![molecular formula C15H11BrN2OS B2630869 (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 169141-82-6](/img/structure/B2630869.png)
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, also known as AMTB, is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of particular interest due to its potential applications in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific receptor sites in the body. It has been found to bind to the ATP-binding site of protein kinase C, thereby inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of various cellular proteins, which in turn affects their function and ultimately leads to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in various cell types. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as improve insulin sensitivity and glucose uptake in diabetic cells. Additionally, it has been found to have anti-inflammatory effects in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is its high potency and specificity for its target enzymes, which makes it a useful tool for studying the function of these enzymes in various cell types. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity at higher concentrations.
Orientations Futures
There are a number of potential future directions for research on (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is interest in developing more potent and selective inhibitors of protein kinase C and other enzymes, which could have even greater therapeutic potential. Finally, there is ongoing research into the mechanisms of action of this compound and related compounds, which could lead to a better understanding of their therapeutic effects and potential applications.
Méthodes De Synthèse
The synthesis of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves the reaction of 4-bromobenzophenone with 2-amino-4-methylthiophene in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the pure compound.
Applications De Recherche Scientifique
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been extensively studied for its potential applications in the development of new drugs for the treatment of various diseases. It has been found to have potent inhibitory effects on the activity of certain enzymes, such as protein kinase C and protein kinase A. These enzymes are involved in various cellular processes, including cell growth and differentiation, and their inhibition has been shown to have therapeutic potential for the treatment of cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
(3-amino-4-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-8-6-7-18-15-11(8)12(17)14(20-15)13(19)9-2-4-10(16)5-3-9/h2-7H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSMGZXNGCHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)


![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)

![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)



![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)


